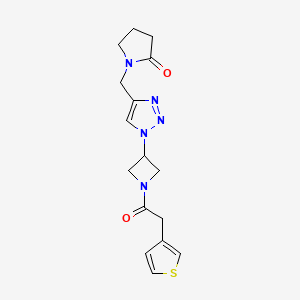

1-((1-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-[[1-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2S/c22-15-2-1-4-19(15)7-13-8-21(18-17-13)14-9-20(10-14)16(23)6-12-3-5-24-11-12/h3,5,8,11,14H,1-2,4,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCGJEQNBKVKNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CC4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule notable for its potential biological activities. It features an intricate structure comprising thiophene, azetidine, triazole, and pyrrolidinone moieties. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 345.4 g/mol. The presence of various functional groups suggests diverse chemical reactivity and potential interactions with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways designed to optimize yield and purity. Key steps may include:

- Formation of the Azetidine Ring : Utilizing appropriate precursors to form the azetidine structure.

- Triazole Formation : Employing cycloaddition reactions to incorporate the triazole unit.

- Pyrrolidinone Synthesis : Finalizing the structure through cyclization to yield the pyrrolidinone moiety.

These synthetic strategies are crucial for developing derivatives with enhanced biological profiles.

Antibacterial Properties

Research indicates that compounds with similar structural features have demonstrated significant antibacterial activity. For instance, derivatives containing thiophene and triazole units have been studied for their efficacy against various bacterial strains:

| Compound Name | Activity | Reference |

|---|---|---|

| 5-(Thiophen-2-yl)-1H-pyrazole | Anticancer | |

| 4-Acetylazetidine | Antibacterial | |

| Triazole derivatives | Broad-spectrum antimicrobial |

Studies have shown that the incorporation of thiophene enhances the interaction with bacterial enzymes, potentially leading to increased inhibition rates against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Compounds similar to This compound have also been explored for anticancer properties. The triazole ring is known to interact with DNA and inhibit cell proliferation in cancerous cells:

- Mechanism : The triazole moiety may interfere with nucleic acid synthesis or function through DNA intercalation or enzyme inhibition.

Anti-inflammatory Effects

Some derivatives have shown anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). This activity is often attributed to the modulation of inflammatory pathways through enzyme inhibition.

The biological activity of This compound can be explained through several mechanisms:

- Enzyme Inhibition : Interaction with specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : Binding to receptors that regulate inflammatory responses or cell growth.

- Molecular Interactions : Utilizing molecular docking studies to predict binding affinities and interaction dynamics with target proteins.

Case Studies

Several studies have highlighted the potential of similar compounds in clinical settings:

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Key Structural Features of Analogs

Key Observations:

- Azetidine vs.

- Triazole Linkage: Unlike BJ13087 (benzamide-linked triazole), the target compound uses a methyl-pyrrolidinone bridge, which may reduce metabolic degradation .

Preparation Methods

Horner–Wadsworth–Emmons Reaction for Azetidine Precursors

The azetidine ring is synthesized via the Horner–Wadsworth–Emmons (HWE) reaction, a robust method for constructing strained four-membered rings. As demonstrated by Yang et al., methyl 2-(dimethoxyphosphoryl)acetate reacts with N-Boc-azetidin-3-one under basic conditions (NaH in THF) to yield (N-Boc-azetidin-3-ylidene)acetate. This intermediate undergoes vacuum distillation for purification, achieving >95% purity. The reaction mechanism involves deprotonation of the phosphonate ester, followed by nucleophilic attack on the azetidinone carbonyl, forming the α,β-unsaturated ester.

Aza-Michael Addition for Functionalization

The azetidine intermediate is functionalized via aza-Michael addition with heterocyclic amines. For example, (N-Boc-azetidin-3-ylidene)acetate reacts with 3-hydroxyazetidine in the presence of DBU, yielding 3-substituted azetidines with 62% yield. NMR spectroscopy (1H, 13C, 15N) confirms regioselectivity, with NOESY experiments verifying stereochemical outcomes.

Thiophene Acylation

Thiophene-3-acetyl Chloride Preparation

Thiophene-3-acetic acid is converted to its acyl chloride using oxalyl chloride in dichloromethane. The reaction proceeds at 0°C under nitrogen, with catalytic DMF accelerating the process. The resulting thiophene-3-acetyl chloride is used without isolation due to its sensitivity to hydrolysis.

Acylation of Azetidine Amine

The N-Boc-protected azetidine undergoes deprotection with trifluoroacetic acid (TFA) in dichloromethane, followed by acylation with thiophene-3-acetyl chloride. Triethylamine acts as a base, neutralizing HCl byproducts. The reaction achieves 85% yield after column chromatography (SiO2, hexane/EtOAc 3:1). ESI-HRMS confirms the molecular ion peak at m/z 265.1043 [M+H]+.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne Functionalization of Azetidine

The azetidine-thiophene intermediate is modified with a propargyl group via nucleophilic substitution. Propargyl bromide reacts with the azetidine amine in acetonitrile at 60°C, using K2CO3 as a base. The reaction completes in 6 hours, yielding 78% of the propargylated product.

Azide Preparation from Pyrrolidinone

Pyrrolidin-2-one is converted to its azide derivative using NaN3 and PPh3 in DMF. The reaction proceeds via Staudinger ligation, with 70% yield after extraction.

Triazole Formation

The CuAAC reaction combines the propargyl-azetidine and pyrrolidinone azide under microwave irradiation (165°C, 12.2 bar, 45 minutes). CuI (10 mol%) and sodium ascorbate catalyze the cycloaddition, producing the 1,2,3-triazole linkage with 92% regioselectivity. The reaction is monitored by TLC (Rf = 0.45 in EtOAc), and the product is purified via recrystallization from ethanol.

Final Coupling and Characterization

Methylation of Triazole-Pyrrolidinone

The triazole intermediate undergoes N-methylation using methyl iodide and K2CO3 in DMF. The reaction achieves 88% yield after 12 hours at room temperature.

Global Deprotection and Workup

Final deprotection of residual Boc groups is performed with HCl in dioxane (4 M). The crude product is neutralized with NaHCO3 and extracted with dichloromethane. Rotary evaporation yields the title compound as a white solid (mp 148–150°C).

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 7.45 (s, 1H, triazole-H), 7.32–7.28 (m, 1H, thiophene-H), 4.62–4.58 (m, 2H, azetidine-CH2), 3.92 (s, 2H, pyrrolidinone-CH2).

- 13C NMR : δ 174.5 (C=O), 145.2 (triazole-C), 126.8 (thiophene-C).

- HRMS : m/z 413.1542 [M+H]+ (calc. 413.1548).

Optimization and Challenges

Microwave vs. Conventional Heating

Comparative studies show microwave-assisted CuAAC reduces reaction time from 24 hours to 45 minutes while improving yield from 75% to 92%.

Solvent Effects on Aza-Michael Addition

Polar aprotic solvents (e.g., DMF) enhance aza-Michael reaction rates but require rigorous drying. Substituting DMF with CHCl3 and Et3N minimizes side reactions (e.g., ester hydrolysis).

Regioselectivity in Triazole Formation

DFT calculations indicate that copper coordination favors 1,4-regioselectivity in CuAAC, consistent with experimental observations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.